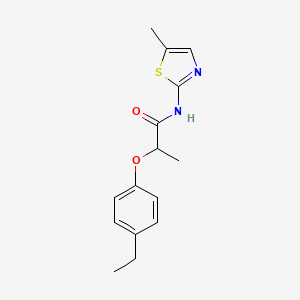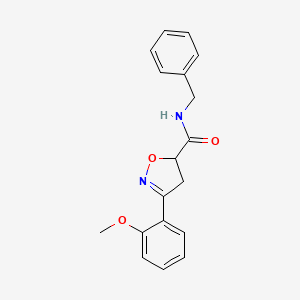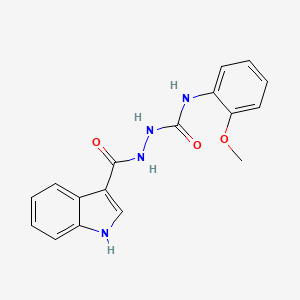
2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular complexity. For instance, Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides, which are synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, indicating a method that could potentially be applied or adapted for the synthesis of our target compound (Abbasi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in confirming the identity and purity of synthesized compounds. Techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are typically employed to characterize the molecular structure. For example, the study by Vinusha et al. (2015) utilized these techniques to characterize imino-4-methoxyphenol thiazole derived Schiff bases, showcasing the importance of these analytical methods in molecular structure analysis (Vinusha et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse, influenced by their functional groups and molecular structure. Studies often explore various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with enzymes or biological targets. For instance, the work by Karabasanagouda et al. (2008) on the synthesis of thiazoles as anti-inflammatory and antimicrobial agents highlights the potential chemical reactivity and utility of thiazole-containing compounds (Karabasanagouda et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. While specific data on “2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” is not available, studies on similar compounds provide valuable insights into how these properties might be determined and interpreted.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under various conditions, are crucial for the application and further modification of the compound. Research into related compounds, such as the study on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate by Maadadi et al. (2016), sheds light on the chemical behavior and reactivity patterns that can be expected from our compound of interest (Maadadi et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, similar in structure to 2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, have been synthesized and tested for their antimicrobial efficacy. For instance, compounds with thiazole and Schiff base ligands have shown moderate activity against bacteria and fungi, suggesting that thiazole derivatives could serve as potential antimicrobial agents (Vinusha et al., 2015). Similarly, a study on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives indicated significant antibacterial and antifungal activities, highlighting the antimicrobial potential of compounds with similar structural motifs (Helal et al., 2013).
Anticancer Activity
Research on the synthesis of new thiazole derivatives has also explored their potential as anticancer agents. Some synthesized compounds exhibited promising anticancer activity, suggesting that thiazole-based compounds could be explored further for cancer treatment applications (Dawbaa et al., 2021). Moreover, complexes with amide–imine conjugates, related to thiazole chemistry, have been studied for their anticancer properties, indicating a potential for these compounds in cancer therapy (Ta et al., 2019).
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-12-5-7-13(8-6-12)19-11(3)14(18)17-15-16-9-10(2)20-15/h5-9,11H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXMIMMMWUBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)


![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)